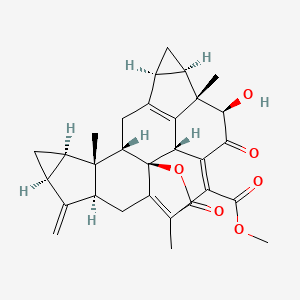

Shizukaol A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

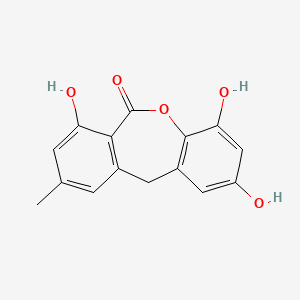

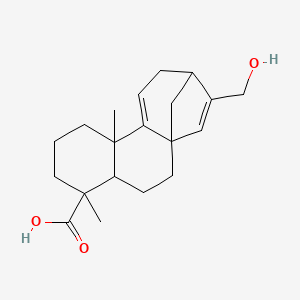

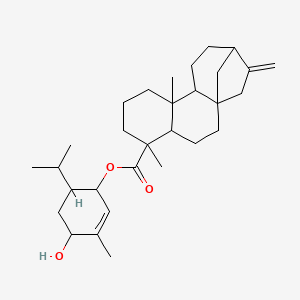

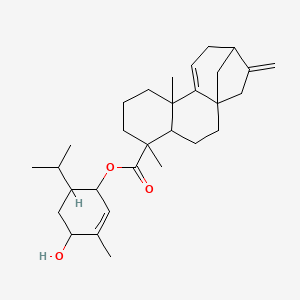

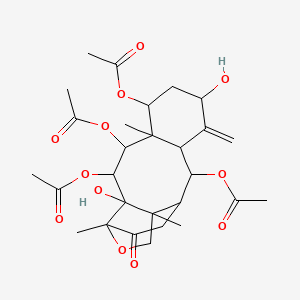

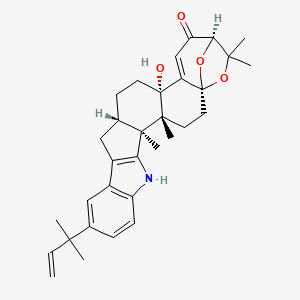

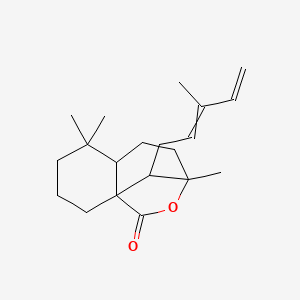

Shizukaol A is a sesquiterpene dimer that can be isolated from Chloranthus japonicas . It is used for research purposes only .

Synthesis Analysis

The total syntheses of this compound are achieved via a modified biomimetic Diels-Alder reaction . The common crucial biomimetic diene and ethylene species are obtained through either a highly Z-selective olefination of α-siloxy ketone with ynolate anions or an intramolecular Horner-Wadsworth-Emmons olefination from commercially available Wieland-Miescher ketone .Molecular Structure Analysis

This compound has a molecular formula of C31H34O6 and a molecular weight of 503.00 . It possesses a common heptacyclic framework containing more than ten contiguous stereocenters .Chemical Reactions Analysis

The total syntheses of this compound involve a modified biomimetic Diels-Alder reaction . The crucial biomimetic diene and ethylene species are obtained through a highly Z-selective olefination of α-siloxy ketone with ynolate anions or an intramolecular Horner-Wadsworth-Emmons olefination .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular formula of C31H34O6 and a molecular weight of 503.00 .Applications De Recherche Scientifique

Anti-Inflammatory Effects : Shizukaol B exhibits anti-inflammatory effects in LPS-activated microglia by modulating the JNK-AP-1 signaling pathway (Pan et al., 2017). Shizukaol A also exerts an anti-inflammatory effect by regulating the HMGB1/Nrf2/HO-1 pathway, suggesting its potential as a therapeutic candidate for inflammatory diseases (Tang et al., 2021).

Anticancer Properties : Shizukaol D has been found to inhibit the growth of liver cancer cells by modulating the Wnt signaling pathway, suggesting its potential as a cancer treatment (LiSha Tang et al., 2016).

Antifungal Activities : Compounds such as shizukaols C and F isolated from Chloranthus japonicus have shown potent antifungal activities against various plant pathogenic fungi, indicating their potential as antifungal agents (Kang et al., 2017).

Antiviral Effects : Shizukaol F has been identified as a new structural type inhibitor of HIV-1 reverse transcriptase RNase H, suggesting its potential in HIV treatment (Yang et al., 2012).

Modulation of Glucose Metabolism : Shizukaol F activates AMP-activated protein kinase and modulates glucose metabolism, highlighting its potential value in treating metabolic syndrome (Hu et al., 2017).

Immunosuppressive Activity : Shizukaol B has been observed to exhibit immunosuppressive activity, particularly against B cell proliferation, suggesting its potential in immunotherapy (Kwon et al., 2011).

Chemical Synthesis : Studies on the total syntheses of shizukaols, such as A and E, provide avenues for exploring their biological functions and potential therapeutic applications (Wu et al., 2018).

Mécanisme D'action

Safety and Hazards

Shizukaol A is for research use only and not for medicinal, household, or other use . It is advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propriétés

IUPAC Name |

methyl (2Z)-2-[(1R,2S,8S,10S,12R,13S,14S,17S,19R,20S,21R)-21-hydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34O6/c1-11-14-7-19(14)29(4)17(11)10-18-12(2)28(35)37-31(18)21(29)9-16-15-8-20(15)30(5)23(16)24(31)22(25(32)26(30)33)13(3)27(34)36-6/h14-15,17,19-21,24,26,33H,1,7-10H2,2-6H3/b22-13-/t14-,15-,17+,19-,20-,21+,24+,26+,29-,30+,31+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSUZVYXPAKHQW-SFVFYCNCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC3C(=C)C4CC4C3(C5C2(C6C7=C(C5)C8CC8C7(C(C(=O)C6=C(C)C(=O)OC)O)C)OC1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C[C@H]3C(=C)[C@H]4C[C@H]4[C@@]3([C@H]5[C@@]2([C@@H]\6C7=C(C5)[C@H]8C[C@H]8[C@@]7([C@H](C(=O)/C6=C(/C)\C(=O)OC)O)C)OC1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-acetyloxy-2',6,6,9a-tetramethyl-2-oxospiro[4,5,5a,7,8,9-hexahydronaphtho[2,1-e][1]benzofuran-3,6'-cyclohex-2-ene]-1'-yl)methyl]-8,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalene-4a-carboxylic acid](/img/structure/B593461.png)

![3-Oxa-4,9-diazatricyclo[5.2.2.02,6]undeca-1(9),2(6),4,7-tetraene](/img/structure/B593465.png)